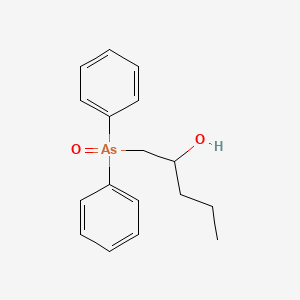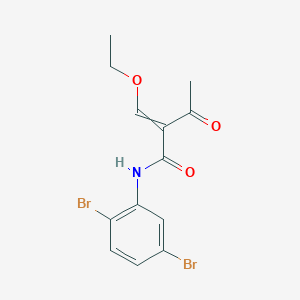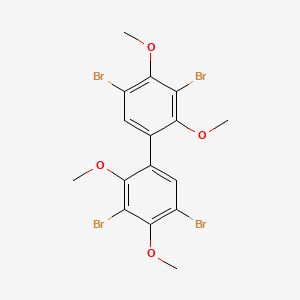
N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a butyl group, a chloroethyl group, and a phosphonamidothioic chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride typically involves the reaction of butylamine with 2-chloroethylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Butylamine+2-chloroethylphosphonothioic dichloride→N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents, catalysts, and temperature control is crucial in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phosphonamidothioic moiety can undergo oxidation to form corresponding phosphonamidic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Phosphonamidic acids.
Reduction: Reduced phosphonamidothioic derivatives.
Scientific Research Applications
N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, while the phosphonamidothioic moiety can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-P-(2-chloroethyl)phosphonamidic chloride
- N-Butyl-P-(2-chloroethyl)phosphonamidothioic acid
- N-Butyl-P-(2-chloroethyl)phosphonamidothioic bromide
Uniqueness
N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
61550-28-5 |
|---|---|
Molecular Formula |
C6H14Cl2NPS |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
N-[chloro(2-chloroethyl)phosphinothioyl]butan-1-amine |
InChI |
InChI=1S/C6H14Cl2NPS/c1-2-3-5-9-10(8,11)6-4-7/h2-6H2,1H3,(H,9,11) |
InChI Key |
BGUFARROLIKONX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNP(=S)(CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)



![3-[(Butoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14582929.png)


![6-[2-(Hydroxymethyl)phenyl]-2H-1,3-benzodioxole-5-carboxylic acid](/img/structure/B14582940.png)



![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14582963.png)
![1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid](/img/structure/B14582965.png)
![1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole](/img/structure/B14582973.png)
